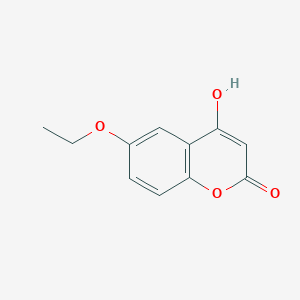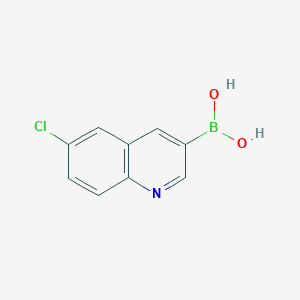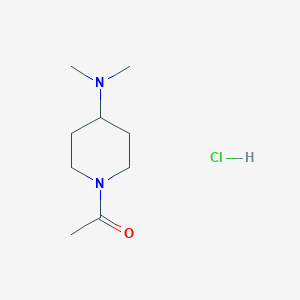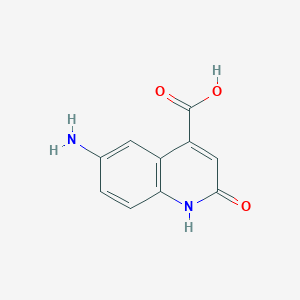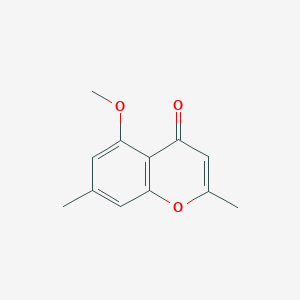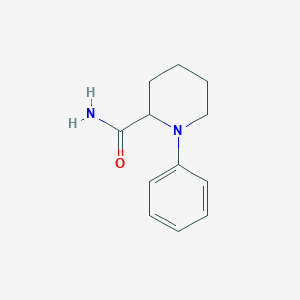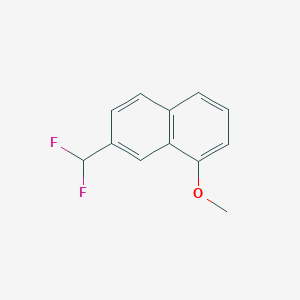
2-(Difluoromethyl)-8-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-8-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-methoxynaphthalene typically involves the introduction of the difluoromethyl group into a pre-formed naphthalene derivative. One common method is the nucleophilic substitution reaction, where a suitable naphthalene precursor is reacted with a difluoromethylating agent under controlled conditions. For example, the reaction of 8-methoxynaphthalene with a difluoromethylating reagent such as difluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of commercial difluoromethylating agents and advancements in catalytic methods can further streamline the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-8-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethyl group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)-8-naphthaldehyde or 2-(Difluoromethyl)-8-naphthoic acid.
Reduction: Formation of 2-(Methyl)-8-methoxynaphthalene.
Substitution: Formation of halogenated derivatives such as 2-(Difluoromethyl)-8-bromonaphthalene.
科学的研究の応用
2-(Difluoromethyl)-8-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)-8-methoxynaphthalene is primarily influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The difluoromethyl group can also act as a hydrogen bond donor, interacting with specific molecular targets and pathways in biological systems .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)-8-methoxynaphthalene
- 2-(Chloromethyl)-8-methoxynaphthalene
- 2-(Bromomethyl)-8-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-8-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a versatile functional group in various applications .
特性
分子式 |
C12H10F2O |
|---|---|
分子量 |
208.20 g/mol |
IUPAC名 |
7-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7,12H,1H3 |
InChIキー |
LXNDMSCPRNRXOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(C=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


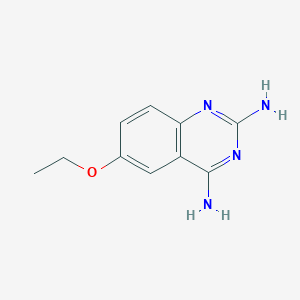
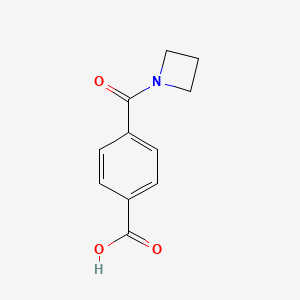
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)

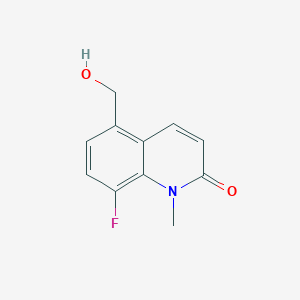
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
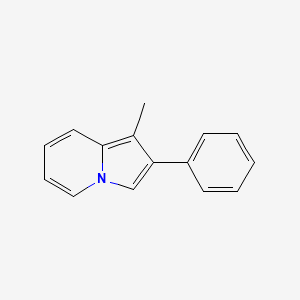
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
